diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate
Brand Name: Vulcanchem
CAS No.: 2770524-88-2
VCID: VC12002790
InChI: InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
SMILES: CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC
Molecular Formula: C7H14ClO5PS
Molecular Weight: 276.68 g/mol

diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate

CAS No.: 2770524-88-2

Cat. No.: VC12002790

Molecular Formula: C7H14ClO5PS

Molecular Weight: 276.68 g/mol

* For research use only. Not for human or veterinary use.

diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate - 2770524-88-2

Specification

CAS No. 2770524-88-2
Molecular Formula C7H14ClO5PS
Molecular Weight 276.68 g/mol
IUPAC Name 1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride
Standard InChI InChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
Standard InChI Key MPGQUUYHWSFBKY-UHFFFAOYSA-N
SMILES CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC
Canonical SMILES CCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate is defined by its intricate stereoelectronic features. The compound’s IUPAC name, 1-diethoxyphosphorylcyclopropane-1-sulfonyl chloride, precisely reflects its connectivity: a cyclopropane ring substituted with a diethyl phosphonate group and a chlorosulfonyl moiety at adjacent positions. Key identifiers include:

PropertyValue
CAS Number2770524-88-2
Molecular FormulaC₇H₁₄ClO₅PS
Molecular Weight276.68 g/mol
InChIInChI=1S/C7H14ClO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
InChIKeyMPGQUUYHWSFBKY-UHFFFAOYSA-N
SMILESCCOP(=O)(C1(CC1)S(=O)(=O)Cl)OCC

The cyclopropane ring introduces significant ring strain, which influences both the compound’s reactivity and stability. The chlorosulfonyl group (-SO₂Cl) is a strong electrophile, enabling nucleophilic substitution reactions, while the phosphonate ester (-PO(OEt)₂) participates in phosphorylation and cross-coupling processes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate typically proceeds via a two-step protocol:

  • Formation of Chlorosulfonyl Cyclopropane Derivative: Cyclopropanation of a suitable alkene precursor (e.g., vinyl sulfonyl chloride) using diazomethane or Simmons-Smith reagent yields the chlorosulfonyl-substituted cyclopropane.

  • Phosphorylation Reaction: Treatment of the cyclopropane derivative with diethyl phosphite [(EtO)₂P(O)H] in the presence of a base (e.g., sodium hydride) facilitates nucleophilic attack at the sulfonyl chloride group, displacing chloride and forming the phosphonate ester.

Representative Reaction Scheme:

ClSO2-Cyclopropane+(EtO)2P(O)HNaH, TolueneDiethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate+HCl\text{ClSO}_2\text{-Cyclopropane} + (\text{EtO})_2\text{P(O)H} \xrightarrow{\text{NaH, Toluene}} \text{Diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate} + \text{HCl}

Industrial Manufacturing

Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature: 50–80°C to balance reaction rate and side-product formation.

  • Catalyst: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) for improved yields.

  • Solvent: Toluene or dichloromethane for optimal solubility and easy separation.

Physicochemical Properties

Though experimental data for this specific compound is limited, inferences from structural analogs suggest:

  • Density: ~1.4–1.6 g/cm³ (typical for organophosphorus compounds).

  • Boiling Point: Estimated >250°C due to high molecular weight and polar functional groups.

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in chlorinated solvents (e.g., CH₂Cl₂).

  • Stability: Hydrolytically sensitive; storage under anhydrous conditions at -20°C is recommended .

Reactivity and Functionalization

Sulfonyl Chloride Reactivity

The chlorosulfonyl group undergoes facile nucleophilic substitution, enabling:

  • Aminolysis: Reaction with amines to yield sulfonamides.

  • Alcoholysis: Formation of sulfonate esters with alcohols.

  • Reduction: Conversion to thiols via LiAlH₄ .

Phosphonate Ester Transformations

The diethyl phosphonate moiety participates in:

  • Hydrolysis: Acid- or base-mediated cleavage to phosphonic acids.

  • Cross-Coupling: Pd-catalyzed reactions (e.g., Hirao coupling) to form C-P bonds.

  • Michael Additions: Conjugate additions to α,β-unsaturated carbonyls.

Cyclopropane Ring-Opening

Ring strain facilitates:

  • Electrophilic Addition: E.g., bromination at the cyclopropane C-C bond.

  • Thermal Rearrangement: Isomerization to less strained structures under heat .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s dual functionality makes it valuable for synthesizing:

  • Antiviral Agents: Phosphonate groups are critical in prodrugs (e.g., tenofovir).

  • Kinase Inhibitors: Sulfonamide derivatives target ATP-binding pockets.

Materials Science

  • Polymer Additives: Phosphonate esters improve flame retardancy.

  • Coordination Polymers: Sulfonyl groups act as ligands for metal ions .

Agricultural Chemistry

  • Herbicide Synthons: Functionalization yields analogs of glyphosate.

Biological Activity and Toxicology

While specific toxicological data remains undisclosed, precautions include:

  • Handling: Use gloves and eye protection due to corrosive chlorosulfonyl group.

  • Environmental Impact: Potential aquatic toxicity; avoid waterway contamination.

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